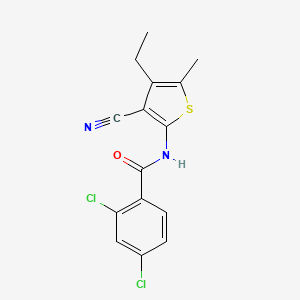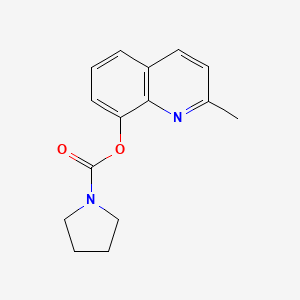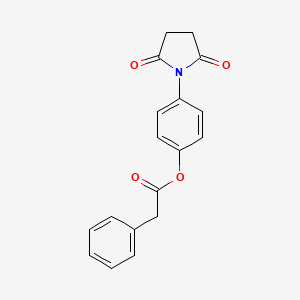
(E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with an ethyl group and a nitrophenyl group attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent to introduce the ethyl group.
Attachment of the Nitro Group: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor.
Formation of the Propenone Moiety: The propenone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative, while oxidation may introduce additional carbonyl or carboxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target specific diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers, coatings, and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of specific receptors by binding to them and altering their signaling pathways.
Pathway Interference: The compound may interfere with specific biological pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-METHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure with a methyl group instead of an ethyl group.
(E)-1-(4-ETHYLPIPERAZINO)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure with the nitro group in a different position on the phenyl ring.
(E)-1-(4-ETHYLPIPERAZINO)-3-(3-AMINOPHENYL)-2-PROPEN-1-ONE: Similar structure with an amino group instead of a nitro group.
Uniqueness
(E)-1-(4-ETHYLPIPERAZINO)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-8-10-17(11-9-16)15(19)7-6-13-4-3-5-14(12-13)18(20)21/h3-7,12H,2,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLBUOTMDPGEA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5870458.png)
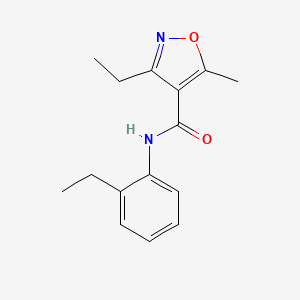

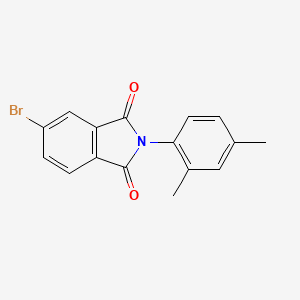
![Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B5870492.png)
![N'-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide](/img/structure/B5870500.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![BENZOIC ACID, 3-[(4-HYDROXYBENZOYL)AMINO]-](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
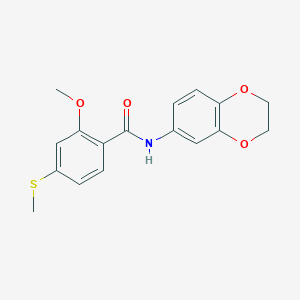
![N-[(2-methylphenyl)carbamothioyl]propanamide](/img/structure/B5870530.png)
